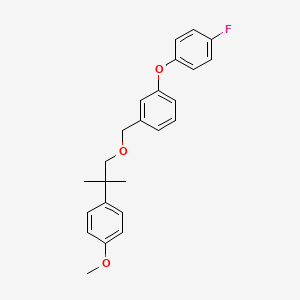
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is an organic compound with a complex structure that includes fluorine, methoxy, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene typically involves multiple steps, starting from commercially available precursors. The process may include:
Nucleophilic substitution reactions: to introduce the fluorine atom.
Etherification reactions: to attach the methoxyphenyl group.
Coupling reactions: to form the final benzene derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
Signal transduction: The compound could influence signal transduction pathways, leading to various cellular effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)ethanone
- 1-(4-Fluorophenoxy)-3-(4-methoxyphenyl)propane
- 1-(4-Fluorophenoxy)-2-(4-methoxyphenyl)butane
Uniqueness
1-(4-Fluorophenoxy)-3-((2-(4-methoxyphenyl)-2-methylpropoxy)methyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
80843-84-1 |
|---|---|
Fórmula molecular |
C24H25FO3 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
1-fluoro-4-[3-[[2-(4-methoxyphenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C24H25FO3/c1-24(2,19-7-11-21(26-3)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,16-17H2,1-3H3 |
Clave InChI |
RBNLRYHTOMQUJX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dibutyl(oxo)tin;6-methylheptyl 3-[dibutyl-[3-(6-methylheptoxy)-3-oxopropyl]sulfanylstannyl]sulfanylpropanoate](/img/structure/B12759759.png)

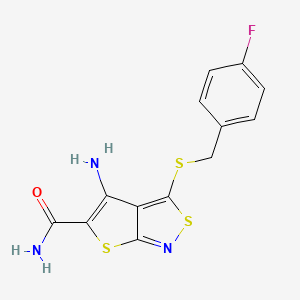
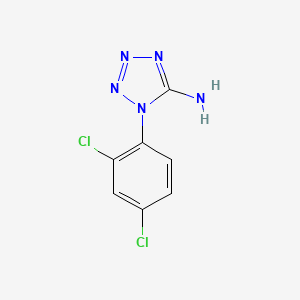
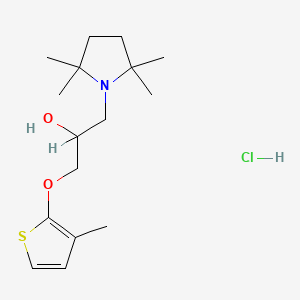
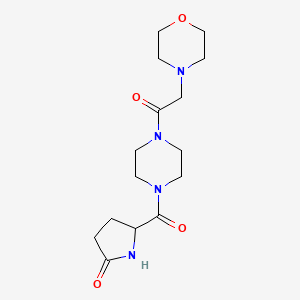
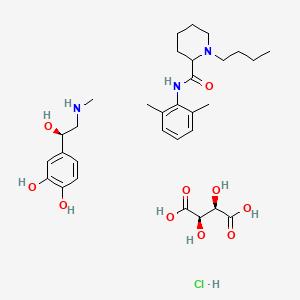

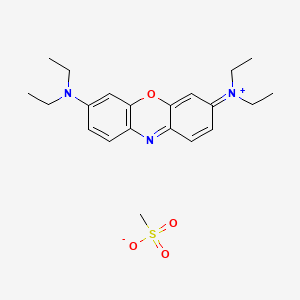

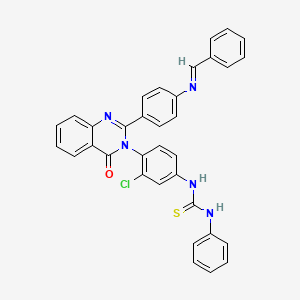
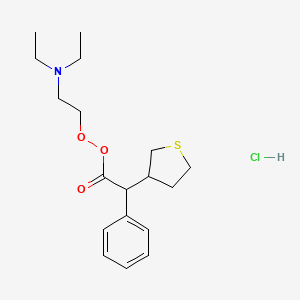
![[(3S,3aR,6R,6aS)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12759846.png)

